(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431726-92-9
VCID: VC4349307
InChI: InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5,10H2;1H/t8-;/m1./s1
SMILES: C1CC(C2=C(C1)C=CC=N2)N.Cl
Molecular Formula: C9H13ClN2
Molecular Weight: 184.67

(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride

CAS No.: 1431726-92-9

Cat. No.: VC4349307

Molecular Formula: C9H13ClN2

Molecular Weight: 184.67

* For research use only. Not for human or veterinary use.

(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride - 1431726-92-9

Specification

CAS No. 1431726-92-9
Molecular Formula C9H13ClN2
Molecular Weight 184.67
IUPAC Name (8R)-5,6,7,8-tetrahydroquinolin-8-amine;hydrochloride
Standard InChI InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5,10H2;1H/t8-;/m1./s1
Standard InChI Key OTQZVPTXGGYAOV-DDWIOCJRSA-N
SMILES C1CC(C2=C(C1)C=CC=N2)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound has the molecular formula C₉H₁₃ClN₂ and a molar mass of 184.67 g/mol . Its IUPAC name is (8R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride, reflecting the R-configuration at the 8-position, which is critical for its stereochemical interactions in biological systems. The structure comprises a partially hydrogenated quinoline ring system, with the amine group (-NH₂) at the 8-position protonated as a hydrochloride salt .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₃ClN₂
Molecular Weight184.67 g/mol
CAS Number (Hydrochloride)1431726-92-9
CAS Number (Free Base)369655-84-5
StereochemistryR-configuration at C8

The stereochemistry is confirmed via asymmetric synthesis methods, such as dynamic kinetic resolution or enantioselective hydrogenation. The Standard InChIKey (OTQZVPTXGGYAOV-DDWIOCJRSA-N) and SMILES (C1CC(C2=C(C1)C=CC=N2)N.Cl) provide unambiguous identifiers for its structure .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride involves multi-step processes emphasizing stereochemical control. A representative route, adapted from patents , includes:

  • Oxime Formation: Reacting 5,6-dihydro-3-methyl-7H-quinolin-8-one with hydroxylamine hydrochloride in ethanol/water yields 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline .

  • Reduction: The oxime intermediate undergoes reduction using nickel-aluminum alloy in basic ethanol, followed by acidification to isolate the 8-amino derivative as a hydrochloride salt .

  • Stereochemical Control: Asymmetric hydrogenation or enzymatic resolution ensures the R-configuration at the 8-position.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Oxime FormationNH₂OH·HCl, NaOH, ethanol/water, reflux85–90%
ReductionNi-Al alloy, NaOH, ethanol70–75%
ResolutionChiral catalysts (e.g., BINAP-Ru)>95% ee

Purification and Characterization

The final product is purified via recrystallization from methanol/ether . Analytical techniques such as NMR, HPLC, and X-ray crystallography confirm purity and stereochemistry. The hydrochloride salt’s melting point is reported as 177°C , while the free base has a boiling point of 277.3±28.0°C .

Physicochemical Properties

DerivativeActivity (IC₅₀)Target
8-Thiocarbamoylamino-THQ0.12 µMH+/K+-ATPase
8-Acetylthiocarbamoylamino0.45 µMBacterial gyrase

Applications in Medicinal Chemistry

Anti-Ulcer Agents

The compound’s thiocarbamoyl derivatives, such as 8-benzoylthiocarbamoylamino-3-methyl-THQ, show potent anti-ulcer activity in preclinical models . These agents act by covalently modifying the proton pump in gastric parietal cells.

Intermediate for Chiral Ligands

The amine group serves as a handle for synthesizing chiral ligands used in asymmetric catalysis. For example, Rhodium complexes of this compound facilitate enantioselective hydrogenation of ketones.

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